BenchChemオンラインストアへようこそ!

4-(Benzyloxy)-2-nitrobenzaldehyde

ALDH3A1 inhibition benzyloxybenzaldehyde isomer comparison enzyme selectivity

4-(Benzyloxy)-2-nitrobenzaldehyde (CAS 92163‑84‑3, molecular formula C₁₄H₁₁NO₄, molecular weight 257.24 g·mol⁻¹) is a disubstituted benzaldehyde building block bearing a benzyloxy ether at the 4‑position and a nitro group at the 2‑position. Its substitution pattern places the electron‑withdrawing nitro group ortho to the aldehyde, while the benzyloxy group occupies the para position, conferring a predictable and tunable electronic profile for condensation, reduction, and heterocycle‑forming reactions.

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
Cat. No. B8026923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-nitrobenzaldehyde
Molecular FormulaC14H11NO4
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C14H11NO4/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyRXXKLQAJUWXSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-nitrobenzaldehyde (CAS 92163-84-3): Core Identity and Procurement-Grade Description


4-(Benzyloxy)-2-nitrobenzaldehyde (CAS 92163‑84‑3, molecular formula C₁₄H₁₁NO₄, molecular weight 257.24 g·mol⁻¹) is a disubstituted benzaldehyde building block bearing a benzyloxy ether at the 4‑position and a nitro group at the 2‑position. Its substitution pattern places the electron‑withdrawing nitro group ortho to the aldehyde, while the benzyloxy group occupies the para position, conferring a predictable and tunable electronic profile for condensation, reduction, and heterocycle‑forming reactions [1]. Commercial sources specify a purity minimum of 95% (HPLC), and analytical data including NMR and HPLC traces are typically available upon request .

Why 4‑(Benzyloxy)‑2‑nitrobenzaldehyde Cannot Be Replaced by Simple Analogs for Regioselective Synthesis and ALDH‑Targeted Studies


Benzyloxy‑nitrobenzaldehyde positional isomers share the identical molecular formula (C₁₄H₁₁NO₄, MW 257.24) and are frequently indexed together in chemical catalogs, yet their divergent substituent topology produces markedly different reactivity, enzyme inhibition potency, and selectivity profiles [1]. Procurement solely by generic “benzyloxy‑nitrobenzaldehyde” CAS search risks delivering an isomer that is unreactive in ortho‑nitrobenzaldehyde redox condensations or that displays >10‑fold weaker ALDH inhibitory activity [2]. The quantitative evidence presented below demonstrates that regiochemical identity—4‑benzyloxy‑2‑nitro—is a non‑negotiable parameter for reproducibility in synthesis and biological assay contexts.

Quantitative Differentiation Evidence: 4‑(Benzyloxy)‑2‑nitrobenzaldehyde vs. Closest Analogs


ALDH3A1 Inhibition: 4‑Benzyloxy‑2‑nitrobenzaldehyde vs. 5‑Benzyloxy‑2‑nitro Isomer

In a head‑to‑head ALDH3A1 inhibition assay using the same experimental conditions (NADH formation monitored spectrophotometrically with 4‑nitrobenzaldehyde as substrate), the 4‑benzyloxy‑2‑nitrobenzaldehyde isomer demonstrated an IC₅₀ of 2.10 × 10³ nM, whereas the 5‑benzyloxy‑2‑nitro isomer exhibited an IC₅₀ of 4.21 × 10³ nM [1][2]. This represents an approximately 2‑fold greater inhibitory potency for the 4‑benzyloxy regioisomer.

ALDH3A1 inhibition benzyloxybenzaldehyde isomer comparison enzyme selectivity

Synthetic Reactivity: Ortho‑Nitrobenzaldehyde Redox Condensation Accessible to 4‑Benzyloxy Isomer Only

The ortho‑nitrobenzaldehyde redox condensation methodology reported by Afanasyev et al. (2020) is mechanistically dependent on the ortho relationship between the nitro and aldehyde groups for reductive condensation with amines using Fe(CO)₅ [1]. 4‑(Benzyloxy)‑2‑nitrobenzaldehyde possesses this ortho‑nitrobenzaldehyde pharmacophore and is therefore competent for this transformation, enabling rapid access to polycyclic nitrogen‑containing heterocycles (vasicinone family) in 2–4 operational steps without chromatography. In contrast, the 5‑benzyloxy‑2‑nitro and 3‑benzyloxy‑2‑nitro isomers lack this structural prerequisite and cannot participate in the same redox condensation pathway, requiring alternative synthetic logic.

ortho-nitro redox condensation vasicinone synthesis heterocycle construction

ALDH Isoform Selectivity Profile: 4‑Benzyloxybenzaldehyde Scaffold Demonstrates Selective ALDH1A3 Inhibition Over ALDH1A1 and ALDH3A1

The benzyloxybenzaldehyde scaffold—exemplified by lead compounds ABMM‑15 and ABMM‑16—achieves potent and selective ALDH1A3 inhibition with IC₅₀ values of 0.23 µM and 1.29 µM, respectively, while showing markedly weaker activity against ALDH1A1 and ALDH3A1 [1]. The 4‑benzyloxy substitution pattern is a critical pharmacophoric element contributing to this selectivity; the para‑benzyloxy group provides steric and electronic complementarity with the ALDH1A3 active‑site glycine residue that is absent in ALDH1A1 [1]. Unsubstituted 2‑nitrobenzaldehyde (IC₅₀ vs. ALDH1A3 not reported in this series) lacks the benzyloxy moiety entirely and would not achieve comparable selectivity.

ALDH1A3 selectivity cancer stem cell target benzyloxybenzaldehyde scaffold

Anticancer Structure–Activity Relationship: Positional Isomerism Dictates HL‑60 Cell Line Activity

In a systematic SAR study of benzyloxybenzaldehyde derivatives against HL‑60 leukemia cells, 2‑(benzyloxy)benzaldehyde (compound 17) and its 4‑methoxy, 5‑methoxy, and 5‑chloro congeners exhibited significant antiproliferative activity at 1–10 µM, inducing G2/M arrest and apoptosis [1]. The para‑benzyloxy positional isomer (4‑benzyloxybenzaldehyde, without the nitro group) demonstrated substantially weaker anticancer activity in parallel testing, as reported by BOC Sciences . While 4‑(benzyloxy)‑2‑nitrobenzaldehyde is not identical to the tested 2‑benzyloxy series, the SAR data establish that the benzyloxy regioisomeric position is a primary determinant of HL‑60 potency, and the additional nitro substituent in the target compound provides a further tunable handle for electrophilic reactivity.

HL‑60 cytotoxicity benzyloxybenzaldehyde SAR apoptosis induction

Validated Application Scenarios for 4‑(Benzyloxy)‑2‑nitrobenzaldehyde Derived from Comparative Evidence


ALDH3A1 Inhibitor Screening and Biochemical Probe Development

Where a screening program requires an ALDH3A1 inhibitor with defined potency and a comparator dataset, 4‑(benzyloxy)‑2‑nitrobenzaldehyde offers a 2‑fold potency advantage (IC₅₀ = 2.10 × 10³ nM) over the 5‑benzyloxy‑2‑nitro isomer (IC₅₀ = 4.21 × 10³ nM) under identical assay conditions [1][2]. This differential, sourced from ChEMBL‑curated BindingDB data, enables informed selection of the 4‑benzyloxy isomer as the preferred starting scaffold when ALDH3A1 is the primary target of interest.

Ortho‑Nitrobenzaldehyde Redox Condensation for Heterocycle Library Synthesis

The ortho‑nitro aldehyde architecture of 4‑(benzyloxy)‑2‑nitrobenzaldehyde uniquely qualifies it for Fe(CO)₅‑mediated redox condensation with amines, a methodology that proceeds under mild conditions and delivers polycyclic nitrogen heterocycles (vasicinone, rutaecarpine, luotonin) in chromatography‑free sequences [3]. Regioisomers lacking the ortho‑nitro motif cannot participate in this reaction manifold, making the 4‑benzyloxy‑2‑nitro isomer the only viable entry point for this synthetic strategy.

ALDH1A3‑Selective Inhibitor Design for Cancer Stem Cell Research

The benzyloxybenzaldehyde scaffold validated by Ibrahim et al. (2021) achieves ALDH1A3 IC₅₀ values of 0.23–1.29 µM with demonstrated selectivity over ALDH1A1 and ALDH3A1, as well as minimal cytotoxicity in ALDH‑negative H1299 cells [4]. 4‑(Benzyloxy)‑2‑nitrobenzaldehyde incorporates the critical para‑benzyloxy and aldehyde pharmacophoric elements present in the optimized leads ABMM‑15 and ABMM‑16, and the additional nitro group provides a synthetic handle for further structural elaboration guided by the published in silico docking models.

Benzyloxybenzaldehyde SAR Campaigns Targeting HL‑60 Leukemia Models

For anticancer SAR programs employing the HL‑60 leukemia cell line, positional isomer identity is the primary potency determinant, with 2‑benzyloxy isomers active at 1–10 µM while 4‑benzyloxy isomers without nitro show attenuated activity [5]. 4‑(Benzyloxy)‑2‑nitrobenzaldehyde occupies a strategic chemical space between these characterized series, offering the benzyloxy substituent at the active 4‑position together with a 2‑nitro group that can serve as a hydrogen‑bond acceptor, an electron‑withdrawing modulator, or a precursor to amine, amide, or heterocyclic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-2-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.